Pyrazine-d4
Overview
Description
Pyrazine-d4, also known as deuterated pyrazine, is a deuterium-labeled compound with the molecular formula C4D4N2. It is a stable isotope-labeled analog of pyrazine, where all four hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties .
Mechanism of Action
Target of Action
Pyrazine-d4, a deuterium-labeled variant of Pyrazine , is a nitrogen-containing heterocyclic compound . Pyrazine derivatives have been found to interact with various targets, including kinases . For instance, the pyrazine nitrogen atom in pyrazine-containing kinase inhibitors frequently serves as a hydrogen bond acceptor to interact with an amino acid in the hinge region of the kinase protein .
Mode of Action
Pyrazinamide, a pyrazine derivative, is known to diffuse into active mycobacterium tuberculosis that express pyrazinamidase enzyme, which converts pyrazinamide to the active form pyrazinoic acid . This active form can leak out under acidic conditions to be converted to the protonated conjugate acid, which readily diffuses back into the bacilli and accumulates .
Biochemical Pathways
Pyrrolopyrazine derivatives, which contain a pyrazine ring, have been shown to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These activities suggest that pyrazine derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
It’s known that deuterium labeling can potentially affect the pharmacokinetic and metabolic profiles of drugs . Deuterium, being a stable heavy isotope of hydrogen, is often incorporated into drug molecules as tracers for quantitation during the drug development process .
Result of Action
Pyrazine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the properties of this compound, such as its boiling point of 116 °c and melting point of 55-57 °c , could potentially be influenced by environmental conditions.
Biochemical Analysis
Biochemical Properties
Pyrazine-d4, like other pyrazine derivatives, is known to interact with various enzymes, proteins, and other biomolecules. For instance, pyrrolopyrazine, a biologically active scaffold that contains pyrazine rings, has exhibited interactions leading to antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Cellular Effects
Pyrazine derivatives have been shown to exhibit a wide range of biological activities, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not clearly recognized .
Temporal Effects in Laboratory Settings
Studies on pyrazine derivatives have shown changes in their effects over time .
Metabolic Pathways
The metabolic pathways involving this compound are not clearly defined. Pyrazine derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-d4 typically involves the deuteration of pyrazine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including NMR spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Pyrazine-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyrazine N-oxide using oxidizing agents such as hydrogen peroxide (H2O2) or peracids.
Reduction: Reduction of this compound can yield dihydropyrazine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of substituted pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products:
Oxidation: Pyrazine N-oxide.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Pyrazine-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways involving pyrazine derivatives.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of pyrazine-containing drugs.
Comparison with Similar Compounds
Pyrazine: The non-deuterated analog of pyrazine-d4, with the molecular formula C4H4N2.
Pyridine-d5: A deuterated analog of pyridine, used similarly in NMR spectroscopy.
Pyrrole-d5: A deuterated analog of pyrrole, also used in NMR studies.
Uniqueness of this compound: this compound is unique due to its complete deuteration, which provides distinct advantages in NMR spectroscopy. The replacement of hydrogen atoms with deuterium reduces background signals and enhances the resolution of NMR spectra. This makes this compound an invaluable tool in studying molecular structures and dynamics .
Properties
IUPAC Name |
2,3,5,6-tetradeuteriopyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2/c1-2-6-4-3-5-1/h1-4H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQCOXFCLRTKLS-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=N1)[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583580 | |
Record name | (~2~H_4_)Pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1758-62-9 | |
Record name | (~2~H_4_)Pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1758-62-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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